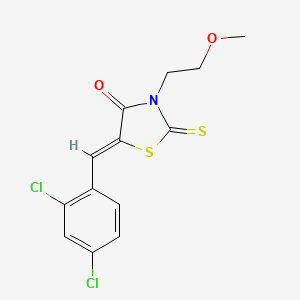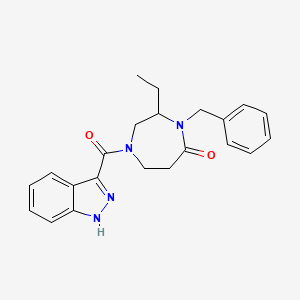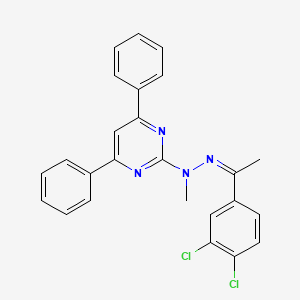![molecular formula C19H28N2O3 B5301873 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Mechanism of Action
7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis. This mechanism of action is similar to that of other EGFR inhibitors, such as erlotinib and gefitinib.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth and differentiation of keratinocytes, and to have anti-inflammatory and immunomodulatory effects. 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride has also been shown to inhibit the proliferation of smooth muscle cells, suggesting a potential role in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride is its specificity for EGFR, which allows for the selective inhibition of EGFR signaling pathways without affecting other receptor tyrosine kinases. This specificity also makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, like other small molecule inhibitors, 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride has limitations in terms of its pharmacokinetics and toxicity. It has a short half-life and low bioavailability, and can cause adverse effects such as skin rash, diarrhea, and fatigue.
Future Directions
For research include the development of more potent and selective EGFR inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other anti-cancer agents. Additionally, the use of 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride in other areas of research, such as cardiovascular disease and immunology, may provide new insights and therapeutic opportunities.
Synthesis Methods
The synthesis of 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,2-diaminocyclohexane in the presence of thionyl chloride, followed by the reaction of the resulting intermediate with 3-chloropropionyl chloride to yield the final product. This method has been optimized to produce 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride with high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new cancer therapies. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. 7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride has also been used to study the mechanism of action of other EGFR inhibitors and to identify novel targets for cancer therapy.
properties
IUPAC Name |
1-(2,7-diazaspiro[4.5]decan-7-yl)-3-(3,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-16-6-4-15(12-17(16)24-2)5-7-18(22)21-11-3-8-19(14-21)9-10-20-13-19/h4,6,12,20H,3,5,7-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECZXUJOXLEFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCCC3(C2)CCNC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(3,4-Dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxybenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5301790.png)
![N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5301809.png)


![N-(3-methoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5301826.png)
![3-(difluoromethyl)-6-methyl-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5301832.png)

![N-({1-[(4,5-dimethyl-2-furyl)methyl]pyrrolidin-3-yl}methyl)-N'-phenylurea](/img/structure/B5301836.png)
![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5301862.png)

![N-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5301888.png)